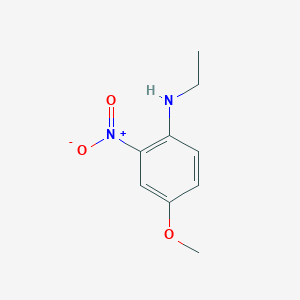

N-ethyl-4-methoxy-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-4-methoxy-2-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Remediation

Field Studies on Contamination

Recent studies have highlighted the effectiveness of using N-ethyl-4-methoxy-2-nitroaniline in environmental cleanup processes. Specifically, it has been utilized as a target compound in the washing of contaminated aquifer mediums. Research indicates that alcohol-based eluting agents, particularly n-propanol, have shown significant efficacy in leaching this compound from contaminated sites. Under optimal conditions (60% concentration of n-propanol, a 15:1 liquid-to-solid ratio, and a pH of 3), concentrations of up to 75.49 mg/kg of this compound were achieved . This method not only facilitates the removal of the compound but also enhances the overall efficiency of contaminant extraction from soil and groundwater.

Organic Synthesis

Synthesis Pathways

this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. For instance, it can be synthesized through a multi-step process involving the nitration of 4-methoxyaniline followed by ethylation . This synthetic route is advantageous due to its high yield and purity, making it suitable for large-scale production.

Pharmaceutical Applications

The compound is also recognized for its role as an intermediate in the synthesis of pharmaceuticals such as omeprazole, a medication used to treat gastroesophageal reflux disease (GERD). The synthesis involves several steps that ensure high selectivity and minimal by-products . The continuous flow reactor method utilized for this synthesis significantly improves reaction efficiency and safety.

Dye Manufacturing

Precursor for Dyes

this compound is employed as a precursor in the manufacturing of azo dyes, which are widely used in the textile industry. The compound's ability to undergo diazotization reactions makes it valuable for producing vibrant colorants that are essential for dyeing fabrics .

- Environmental Cleanup Study : A field study demonstrated the successful application of this compound in washing contaminated aquifers using n-propanol. The study established optimal conditions for effective elution, significantly enhancing contaminant removal efficiency .

- Pharmaceutical Synthesis : Research on synthesizing omeprazole highlighted the utility of this compound as a key intermediate, showcasing improved yields and reduced reaction times through continuous flow methods .

- Textile Dyeing Applications : The compound's role in azo dye production was documented, emphasizing its importance in generating dyes with excellent colorfastness properties used across various textile applications .

特性

分子式 |

C9H12N2O3 |

|---|---|

分子量 |

196.2 g/mol |

IUPAC名 |

N-ethyl-4-methoxy-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O3/c1-3-10-8-5-4-7(14-2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |

InChIキー |

HXGAXPKXJXONSA-UHFFFAOYSA-N |

正規SMILES |

CCNC1=C(C=C(C=C1)OC)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。